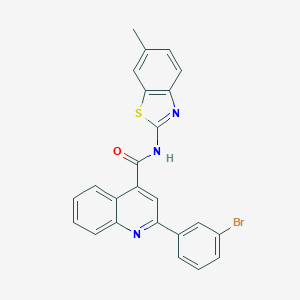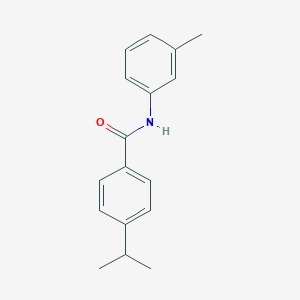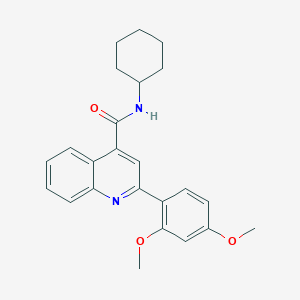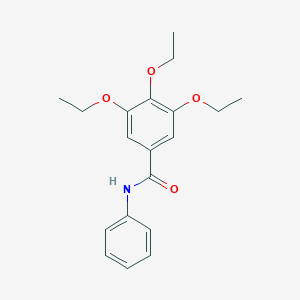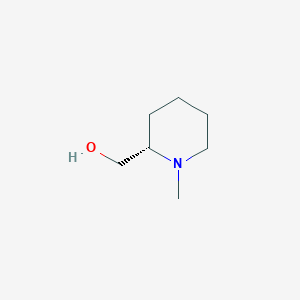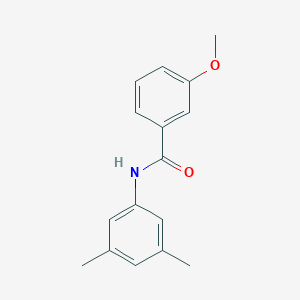
N-(3,5-dimethylphenyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-3-methoxybenzamide, also known as Dimebolin, is a chemical compound with potential therapeutic applications. It is a small molecule that belongs to the class of benzamides and has been studied for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-3-methoxybenzamide has been studied for its potential therapeutic applications in various diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the treatment of neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-3-methoxybenzamide is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways, such as the cholinergic and glutamatergic systems. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemische Und Physiologische Effekte
N-(3,5-dimethylphenyl)-3-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory. It has also been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are implicated in neuroinflammation. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethylphenyl)-3-methoxybenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have low toxicity and good bioavailability. However, it also has some limitations, such as its limited solubility in aqueous solutions, which can affect its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the study of N-(3,5-dimethylphenyl)-3-methoxybenzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis and traumatic brain injury. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. Additionally, it would be interesting to investigate its mechanism of action in more detail and to identify its molecular targets. Furthermore, it would be valuable to develop more potent and selective analogs of N-(3,5-dimethylphenyl)-3-methoxybenzamide for therapeutic purposes.
Conclusion:
N-(3,5-dimethylphenyl)-3-methoxybenzamide is a small molecule with potential therapeutic applications in various diseases, particularly neurodegenerative disorders. Its pharmacological properties, such as neuroprotection, anti-inflammatory, and antioxidant effects, make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs.
Synthesemethoden
The synthesis of N-(3,5-dimethylphenyl)-3-methoxybenzamide involves the reaction of 3,5-dimethylaniline and 3-methoxybenzoyl chloride in the presence of a base, such as triethylamine. The reaction yields the desired product, which can be purified by recrystallization or chromatography. The purity and yield of the product can be determined using analytical techniques, such as NMR spectroscopy and mass spectrometry.
Eigenschaften
CAS-Nummer |
5572-65-6 |
|---|---|
Produktname |
N-(3,5-dimethylphenyl)-3-methoxybenzamide |
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
N-(3,5-dimethylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C16H17NO2/c1-11-7-12(2)9-14(8-11)17-16(18)13-5-4-6-15(10-13)19-3/h4-10H,1-3H3,(H,17,18) |
InChI-Schlüssel |
YOYXSQKGMBWPGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)C |
Synonyme |
N-(3,5-dimethylphenyl)-3-methoxybenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186012.png)
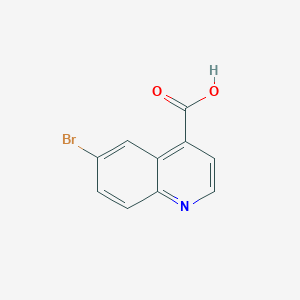
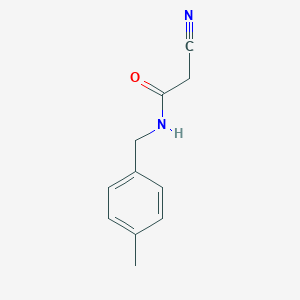
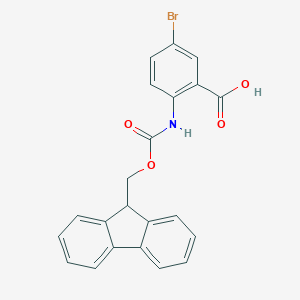
![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)
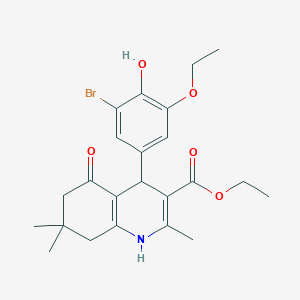
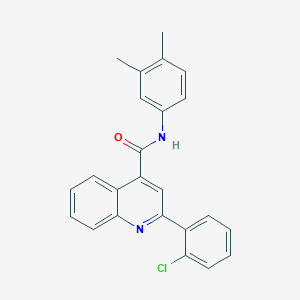
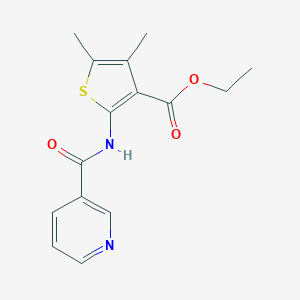
![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)
